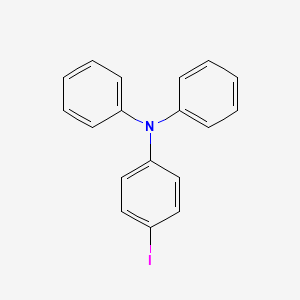

4-Iodo-N,N-diphenylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14IN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWVTWHBNAWUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595139 | |

| Record name | 4-Iodo-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38257-52-2 | |

| Record name | 4-Iodo-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-N,N-diphenylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-N,N-diphenylaniline, also known as 4-iodotriphenylamine, is an aromatic organic compound that has garnered significant interest in various fields of chemical research and development. Its structure, featuring a triphenylamine core functionalized with an iodine atom, imparts unique electronic and reactive properties. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance to materials science and as a potential building block in medicinal chemistry.

Physicochemical Properties and Structure

This compound is a solid at room temperature, with its key properties summarized in the table below. The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with an iodine atom at the para position. This arrangement results in a non-planar, propeller-like structure. The presence of the electron-rich triphenylamine core and the reactive carbon-iodine bond are central to its chemical utility.

| Property | Value | Reference(s) |

| CAS Number | 38257-52-2 | [1] |

| Molecular Formula | C₁₈H₁₄IN | [2] |

| Molecular Weight | 371.22 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Purity | ≥98% | [2][1] |

| Storage | Store at 4°C, protect from light, in an inert atmosphere. | [2][1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are foundational in modern organic synthesis for the formation of carbon-nitrogen bonds.

Synthetic Pathways

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. The synthesis of this compound via this route would involve the reaction of 1,4-diiodobenzene with diphenylamine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for achieving high yields and preventing side reactions.

2. Ullmann Condensation: A classical method for the formation of diaryl ethers, thioethers, and amines, the Ullmann condensation typically employs a copper catalyst at elevated temperatures. The synthesis of this compound would involve the coupling of diphenylamine with an excess of 1,4-diiodobenzene.

Reactivity

The reactivity of this compound is dominated by the carbon-iodine bond, making it a valuable intermediate in further synthetic transformations.

Sonogashira Coupling: The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. This reaction is instrumental in the synthesis of more complex conjugated molecules.

Experimental Protocol: Sonogashira Coupling of this compound

A representative procedure for the Sonogashira coupling of this compound with trimethylsilylacetylene (TMSA) is as follows:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.), copper(I) iodide (CuI, 0.5 equiv.), and triphenylphosphine (PPh₃, 0.5 equiv.).

-

Add a degassed solvent mixture of THF and triethylamine (Et₃N) in a 1:3 ratio.

-

Stir the mixture at room temperature for 30 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.2 equiv.) and trimethylsilylacetylene (TMSA, 5.0 equiv.).

-

Heat the reaction mixture to 40°C and stir for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up using standard extraction and purification techniques, such as column chromatography, to isolate the desired product.[3]

Applications

The unique structural and electronic features of this compound make it a valuable building block in several areas of research and development.

Organic Electronics

The triphenylamine unit is a well-established hole-transporting moiety. Consequently, this compound serves as a key precursor for the synthesis of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs).[4] The ability to further functionalize the molecule via the iodine atom allows for the fine-tuning of the electronic properties of the resulting materials, which is crucial for optimizing device performance.

Medicinal Chemistry and Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs are of significant interest to medicinal chemists. The related compound, 4-iodoaniline, is a crucial building block in the synthesis of various therapeutic agents, including anti-cancer drugs.[5] The iodine atom provides a reactive handle for introducing the aniline moiety into complex molecular architectures.

The triphenylamine scaffold itself is found in a variety of biologically active compounds and is explored for its potential in modulating antibacterial performance and in the development of fluorescent probes for biomedical applications.[6][7] Given the synthetic accessibility and the established biological relevance of its constituent parts, this compound represents a promising starting point for the design and synthesis of novel drug candidates.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 6.8-7.6 ppm) corresponding to the protons of the three phenyl rings.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon bearing the iodine atom being significantly shifted.

-

IR Spectroscopy: Characteristic bands would include C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and the C-N stretching vibration.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (371.22 g/mol ).

Safety Information

This compound should be handled with care in a laboratory setting. Based on the available safety data for similar compounds, it is classified as a warning-level hazard.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile synthetic building block with significant potential in materials science and medicinal chemistry. Its well-defined reactivity, centered on the carbon-iodine bond, allows for its incorporation into a wide array of more complex molecular structures. The triphenylamine core provides desirable hole-transporting properties, making it a key precursor for materials used in organic electronics. While its direct role in drug development is still emerging, the proven utility of its structural components suggests it is a promising scaffold for the discovery of new therapeutic agents. As research in these fields continues to advance, the demand for and applications of this compound are likely to expand.

References

-

Chemsrc. This compound | CAS#:38257-52-2. Available from: [Link]

-

ResearchGate. Important Role of Triphenylamine in Modulating the Antibacterial Performance Relationships of Antimicrobial Peptide Mimics by Alkyl Chain Engineering. Available from: [Link]

-

PubChem. 4-Iodoaniline | C6H6IN | CID 10893. Available from: [Link]

-

ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR of compound 4. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

-

PMC. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. Available from: [Link]

-

RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview. Available from: [Link]

-

Scientia Iranica. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Available from: [Link]

-

AWS. The Copper-Catalyzed N-Arylation of Indoles. Available from: [Link]

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Available from: [Link]

-

PubChemLite. 4-iodotriphenylamine (C18H14IN). Available from: [Link]

-

PubMed. Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications. Available from: [Link]

-

ResearchGate. Typical hole transporting materials for OLED devices. Available from: [Link]

-

ResearchGate. Copper-catalyzed N-arylation of... Available from: [Link]

-

MDPI. Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE OF (E)-N-BENZYLIDENE-4-IODOANILINE AND (E). Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

YouTube. Sonogashira Coupling- Reaction and application in Research Lab. Available from: [Link]

-

PubChem. N-(4'-iodo-4-biphenylyl)-N,N-diphenylamine | C24H18IN | CID 21848898. Available from: [Link]

-

MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Available from: [Link]

-

PMC. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Available from: [Link]

-

MDPI. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Available from: [Link]

-

NIST WebBook. Diphenylamine. Available from: [Link]

-

NCBI. 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). Available from: [Link]

-

NIST WebBook. Diphenylamine. Available from: [Link]

Sources

Introduction: A Strategic Building Block for Advanced Functional Materials

An In-depth Technical Guide to 4-Iodo-N,N-diphenylaniline (CAS: 38257-52-2)

This compound, also known as 4-iodotriphenylamine, is a cornerstone intermediate for researchers and developers at the forefront of organic electronics and materials science. Its strategic importance lies in the convergence of two key chemical features within a single, stable molecule: the electron-rich, hole-transporting triphenylamine (TPA) core and a synthetically versatile carbon-iodine bond. The TPA moiety provides excellent electronic properties and thermal stability, making it a privileged scaffold for hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).[1] The iodine atom at the para-position serves as a predictable and highly reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth perspective on the properties, synthesis, core reactivity, and application of this compound, grounded in established chemical principles and field-proven methodologies. It is designed to equip researchers with the causal understanding necessary to effectively integrate this building block into complex molecular architectures.

Physicochemical and Computational Data

For effective experimental design, a clear understanding of a reagent's physical and electronic properties is paramount. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38257-52-2 | [2] |

| Molecular Formula | C₁₈H₁₄IN | [2][3] |

| Molecular Weight | 371.21 g/mol | [2][] |

| Appearance | White to off-white solid/powder | [] |

| Purity | Typically ≥98% | [2] |

| Density | ~1.5 g/cm³ | [][5] |

| Boiling Point | 434.1 ± 28.0 °C at 760 mmHg | [5] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [2] |

| LogP | 5.761 | [2] |

Storage and Handling: Store in a cool, dark place under an inert atmosphere. The compound is classified as an irritant; appropriate personal protective equipment (PPE) should be used.

Synthesis and Purification: A Tale of Two Couplings

The industrial synthesis of this compound is typically achieved via C-N cross-coupling reactions. The choice between classic copper-catalyzed methods and modern palladium-catalyzed systems often depends on cost, scale, and substrate tolerance.

Conceptual Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a robust, copper-promoted reaction ideal for forging a C-N bond between an aryl halide and an amine.[6] In this context, it involves the reaction of diphenylamine with an excess of 1,4-diiodobenzene. The use of a stoichiometric amount of copper, often activated in situ, and high temperatures are characteristic of this method.[6][7] The causality behind using an excess of the di-iodinated species is to statistically favor the mono-amination product and reduce the formation of undesired tetra-aryl ammonium salts.

Caption: Conceptual workflow for the synthesis of this compound via Ullmann Condensation.

Alternative Pathway: Buchwald-Hartwig Amination

A more contemporary approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its superior functional group tolerance and milder reaction conditions compared to the Ullmann reaction.[8] This method would also couple diphenylamine and 1,4-diiodobenzene but utilizes a palladium catalyst, a phosphine ligand, and a base.[8][9] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often required to facilitate the key reductive elimination step that forms the C-N bond.

Purification Protocol

Regardless of the synthetic route, purification is essential to achieve the high purity (≥98%) required for electronics applications. A self-validating purification workflow is as follows:

-

Work-up: After the reaction, the mixture is cooled, diluted with a solvent like dichloromethane or ethyl acetate, and washed with water and brine to remove inorganic salts and high-polarity impurities.

-

Column Chromatography: The crude product is purified by silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective. The progress is monitored by Thin Layer Chromatography (TLC).

-

Recrystallization: The fractions containing the pure product are combined, the solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., hexane or ethanol) to yield the final product as a crystalline solid. Purity is confirmed by NMR spectroscopy and HPLC.

Core Reactivity: The Gateway to Molecular Complexity

The synthetic utility of this compound stems from the reactivity of its C-I bond in palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise installation of various functional groups, extending the π-conjugated system and tuning the molecule's optoelectronic properties.

Buchwald-Hartwig Amination: Building Larger Triarylamines

This reaction is a powerful tool for creating more complex, often dendritic, triarylamine structures, which are highly desirable as hole-transport and light-emitting materials. In this scenario, this compound acts as the aryl halide electrophile, reacting with another primary or secondary amine.

The mechanism proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The key steps are:

-

Oxidative Addition: The C-I bond of this compound adds to a Pd(0) complex.

-

Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple, releasing the final product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig Amination using an aryl iodide (Ar-I).

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl iodide) and sp-hybridized carbons (of a terminal alkyne).[11] This reaction is instrumental in creating rigid, linear, and highly conjugated molecular wires, which are key components in organic electronics and photosensitizers.

The reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main catalytic cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.[11]

Application Spotlight: A Versatile Precursor for Optoelectronic Materials

The unique structure of this compound makes it an invaluable precursor for a range of high-performance organic materials.

-

Hole-Transport Layers (HTLs) in OLEDs: The triphenylamine core is an excellent hole transporter due to the stability of the radical cation formed upon oxidation (hole injection).[1] The nitrogen atom's lone pair effectively delocalizes the positive charge. By using the iodo- functionality to couple this core with other chromophores or polymerizable groups, researchers can fine-tune the HOMO energy level, morphology, and charge mobility of the resulting material to optimize device performance.[1]

-

Organic Photosensitizers: In applications like photodynamic therapy or dye-sensitized solar cells, the TPA group can act as an electron donor. The C-I bond allows for the attachment of this donor unit to a π-bridge and an acceptor unit, following a Donor-π-Acceptor (D-π-A) design principle. A published example demonstrates the use of this compound in a Sonogashira coupling to synthesize a fullerene-BODIPY-triphenylamine triad for use as a heavy atom-free organic triplet photosensitizer.[11]

Caption: Synthetic utility of this compound in creating advanced functional materials.

Detailed Experimental Protocols

The following protocols are representative of the key transformations involving this compound. They are designed as self-validating systems, with clear steps and rationale.

Protocol 1: Sonogashira Coupling of this compound

(Adapted from Yang et al., 2018)[11]

This protocol describes the synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline, a key intermediate.

-

Objective: To demonstrate the C-C bond formation at the 4-position of the TPA core.

-

Causality: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective catalyst combination for Sonogashira couplings. THF/Et₃N serves as both the solvent and the base; the triethylamine neutralizes the HI formed during the reaction and helps maintain the catalyst's activity. The reaction is run under an inert nitrogen atmosphere to prevent oxidative degradation of the palladium(0) active species.

Materials:

-

This compound (1.0 eq.)

-

Copper(I) Iodide (CuI, 0.5 eq.)

-

Triphenylphosphine (PPh₃, 0.5 eq.)

-

trans-Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.2 eq.)

-

Trimethylsilylacetylene (TMSA, 5.0 eq.)

-

Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 1:3 v/v ratio

-

Nitrogen gas supply

Procedure:

-

Inerting the Flask: In an oven-dried 50 mL flask equipped with a magnetic stir bar and a gas inlet, add this compound (500.0 mg, 1.35 mmol), CuI (128.3 mg, 0.67 mmol), and PPh₃ (176.6 mg, 0.67 mmol).

-

Solvent Addition: Add 20 mL of the anhydrous THF/Et₃N (1:3) solvent mixture.

-

Degassing: Stir the mixture at room temperature under a gentle stream of nitrogen for 30 minutes to ensure all reagents are dissolved and the system is deoxygenated.

-

Catalyst and Reagent Addition: Add Pd(PPh₃)₂Cl₂ (189.0 mg, 0.27 mmol) followed by TMSA (945 µL, 6.74 mmol).

-

Reaction: Heat the mixture to 40 °C and stir under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction's progress by TLC until the starting material (this compound) is completely consumed (approx. 5 hours).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Representative Buchwald-Hartwig Amination

(Adapted from a general procedure by TCI)[12]

This protocol illustrates the coupling of an aryl halide with an amine, for which this compound would be a suitable substrate.

-

Objective: To form a new C-N bond, creating a more complex triarylamine derivative.

-

Causality: The use of a palladium catalyst (Pd₂(dba)₃) with a bulky, electron-rich phosphonium salt ligand (tBu₃P·HBF₄) is a modern, highly efficient system that promotes both oxidative addition and the challenging reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine precursor. Toluene is a common high-boiling, non-polar solvent for this reaction.

Materials:

-

This compound (1.0 eq.)

-

Secondary Amine (e.g., Carbazole, 1.05 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

-

Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄, 2 mol%)

-

Sodium tert-butoxide (NaOtBu, 2.2 eq.)

-

Anhydrous, degassed Toluene

-

Nitrogen gas supply

Procedure:

-

Flask Preparation: To a dry, three-necked flask under a nitrogen atmosphere, add the secondary amine (1.05 eq.), this compound (1.0 eq.), and degassed toluene.

-

Reagent Addition: In sequence, add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and sodium tert-butoxide (2.2 eq.). The base should be added last.

-

Reaction: Heat the reaction mixture to reflux (or ~110 °C) under nitrogen for 16-24 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.

-

Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (or another suitable solvent) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by silica gel column chromatography, followed by recrystallization from a suitable solvent like hexane, to afford the pure product.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic enabler of innovation in materials science. Its robust triphenylamine core provides the foundational electronic properties required for charge transport, while the synthetically accessible iodo group offers a precise point of attachment for building complex, high-performance molecular systems. A thorough understanding of its properties and reactivity, particularly in modern cross-coupling reactions, empowers researchers to rationally design and synthesize the next generation of materials for organic electronics, photovoltaics, and beyond.

References

-

Arborpharm | CAS.38257-52-2 this compound. Available at: [Link]

-

Chemsrc | this compound | CAS#:38257-52-2. Available at: [Link]

-

Wikipedia | Ullmann condensation. Available at: [Link]

-

BYJU'S | Ullmann Reaction. Available at: [Link]

-

Appchem | this compound | 38257-52-2. Available at: [Link]

-

Wikipedia | Buchwald–Hartwig amination. Available at: [Link]

-

Slideshare | Ullmann reaction. Available at: [Link]

-

Chemistry LibreTexts | Buchwald-Hartwig Amination. Available at: [Link]

-

MDPI | Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. Available at: [Link]

-

YouTube | The Buchwald-Hartwig Amination Reaction. Available at: [Link]

-

Beilstein Journal of Organic Chemistry | The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 5. This compound | CAS#:38257-52-2 | Chemsrc [chemsrc.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann reaction | PPTX [slideshare.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Physical properties of 4-Iodo-N,N-diphenylaniline (melting point, solubility)

Introduction

4-Iodo-N,N-diphenylaniline is an aromatic organic compound featuring a central aniline nitrogen atom bonded to two phenyl rings and one 4-iodophenyl group. Its chemical formula is C₁₈H₁₄IN and it is identified by the CAS Number 38257-52-2.[1][2] This molecule serves as a valuable building block in organic synthesis, particularly in the development of materials for optoelectronic applications, such as OLEDs, and as a precursor in cross-coupling reactions.[3]

A thorough understanding of the fundamental physical properties of a compound is a prerequisite for its successful application in any research or drug development setting. Key among these are the melting point and solubility profile, which dictate purity, inform reaction conditions, guide purification strategies, and influence formulation development. This guide provides a detailed examination of these two critical physical properties for this compound, grounded in established chemical principles and supported by robust experimental protocols.

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] The sharpness of the melting point is a reliable indicator of sample purity; impurities tend to depress the melting point and broaden the range over which the substance melts.[1] Therefore, accurate determination of the melting point is a foundational technique for both identifying a compound and assessing its purity.

Based on supplier data, this compound is a white solid at room temperature.[4][5] Its experimentally determined melting point is presented in the table below.

| Physical Property | Value | Source(s) |

| CAS Number | 38257-52-2 | [6] |

| Molecular Formula | C₁₈H₁₄IN | [1] |

| Molecular Weight | 371.21 g/mol | [2] |

| Melting Point | 107.1 - 107.9 °C | [4][6][7][8] |

The narrow range of 0.8°C suggests a high degree of purity for the characterized sample. The specification that this value was determined after recrystallization from hexane provides a crucial piece of practical information for researchers seeking to purify the compound.[6][7][8]

Causality Behind Experimental Choices: Melting Point Determination

The choice of a slow heating rate (e.g., 1-2°C per minute) as the sample approaches its melting point is critical.[1] Rapid heating does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an inaccurate, often artificially broad, reading. The protocol described below incorporates a rapid pre-heating stage to save time, followed by a slower, more precise ramp rate for the final determination.

Protocol for Melting Point Determination (Digital Apparatus)

This protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt or similar instrument.

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube through a long, narrow glass tube to pack the sample tightly to a height of 2-3 mm.[9]

-

Apparatus Setup:

-

If the approximate melting point is known (approx. 107°C), set the starting temperature of the apparatus to ~90°C.

-

Set the ramp (heating) rate to a rapid 10°C/minute for the initial heating phase.

-

Program the apparatus to slow the ramp rate to 1-2°C/minute starting from ~100°C.

-

-

Measurement: Insert the packed capillary tube into the sample holder of the apparatus. Begin the heating program.

-

Observation & Recording: Observe the sample through the magnified viewing window.

-

Record the temperature (T1) at which the first droplet of liquid becomes visible.[2]

-

Record the temperature (T2) at which the last solid crystal melts completely.

-

The melting point range is reported as T1 - T2. For a pure sample, this should be consistent with the 107.1 - 107.9 °C range.

-

-

Cool Down: Allow the apparatus to cool sufficiently before running subsequent samples. A new capillary tube must be used for each measurement.[9]

Solubility Profile: Guiding Principles and Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[6] The molecular structure of this compound provides clear indicators for predicting its solubility.

-

Structure Analysis: The molecule is large (C₁₈) and dominated by three nonpolar aromatic rings. The carbon-iodine bond is weakly polar, but the overall molecule is overwhelmingly nonpolar and lipophilic.

Based on this analysis, a solubility profile can be predicted.

| Solvent Class | Solvent Example(s) | Predicted Solubility | Rationale |

| Nonpolar Organic | Hexane, Toluene, Dichloromethane | Soluble | The nonpolar nature of both the solute and solvent allows for favorable van der Waals interactions. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Soluble | These solvents have sufficient nonpolar character to dissolve the aromatic rings, and the polarity can interact with any minor dipoles in the solute. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | The strong hydrogen bonding network of water and alcohols cannot be overcome by the weak intermolecular forces offered by the large, nonpolar solute. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The nitrogen atom is not basic enough to be protonated by a dilute mineral acid to form a soluble ammonium salt.[10] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks any acidic protons (e.g., from a phenol or carboxylic acid) to react with the base. |

Protocol for Qualitative Solubility Testing

This protocol provides a systematic workflow to experimentally verify the predicted solubility profile.

-

Initial Setup: For each solvent, add approximately 20-30 mg of this compound to a small, clean test tube.

-

Solvent Addition: Add the selected solvent dropwise, up to about 1 mL, shaking vigorously after each addition.[8]

-

Observation: Observe if the solid dissolves completely. If it does, the compound is classified as "soluble." If any solid remains, it is "insoluble."

-

Systematic Testing Order:

-

Step 1: Water. Test for solubility in water. Based on our prediction, it will be insoluble.

-

Step 2: 5% NaOH. Using a fresh sample, test for solubility in 5% NaOH solution. This tests for acidic functional groups. Prediction: Insoluble.

-

Step 3: 5% HCl. Using a fresh sample, test for solubility in 5% HCl solution. This tests for basic functional groups like amines. Prediction: Insoluble.[10]

-

Step 4: Organic Solvents. Using fresh samples for each, test for solubility in representative nonpolar (e.g., Toluene), polar aprotic (e.g., THF), and polar protic (e.g., Ethanol) organic solvents.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties discussed in this guide.

Caption: Logical workflow for determining melting point and solubility.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

N-(4-IODOPHENYL)-N-PHENYLBENZENAMINE. (n.d.). five-chongqing.com. Retrieved January 7, 2026, from [Link]

-

n-(4-iodophenyl)-n-phenylbenzenamine cas:38257-52-2. (n.d.). Alfa Chemical. Retrieved January 7, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 7, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Determination of melting and boiling points. (n.d.). University of Technology, Iraq. Retrieved January 7, 2026, from [Link]

-

This compound | 38257-52-2 | C18H14IN. (n.d.). Appchem. Retrieved January 7, 2026, from [Link]

-

Liu, Y., et al. (2018). Broadband Visible Light-AbsorbingFullerene-BODIPY-Triphenylamine Triad: Synthesis and Application as Heavy Atom-Free Organic Triplet Photosensitizer for Photooxidation. MDPI. Retrieved January 7, 2026, from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. China N-(4-IODOPHENYL)-N-PHENYLBENZENAMINE CAS:38257-52-2 Manufacturers - Free Sample - Alfa Chemical [tlh.alfachemsp.com]

- 5. China N-(4-IODOPHENYL)-N-PHENYLBENZENAMINE CAS:38257-52-2 Manufacturers - Free Sample - Alfa Chemical [srcyrl.alfachemsp.com]

- 6. N-(4-IODOPHENYL)-N-PHENYLBENZENAMINE CAS#: 38257-52-2 [m.chemicalbook.com]

- 7. N-(4-IODOPHENYL)-N-PHENYLBENZENAMINE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. aaronchem.com [aaronchem.com]

- 9. This compound [chemicalbook.com]

- 10. This compound | CAS#:38257-52-2 | Chemsrc [chemsrc.com]

Electronic and thermal properties of 4-Iodo-N,N-diphenylaniline

An In-Depth Technical Guide to the Electronic and Thermal Properties of 4-Iodo-N,N-diphenylaniline

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated derivative of triphenylamine (TPA), a class of organic molecules renowned for their semiconducting and charge-transport properties.[1] The core structure, featuring a central nitrogen atom bonded to three phenyl rings, creates a propeller-like geometry that endows these materials with excellent hole-transport capabilities. The introduction of an iodine atom at the para-position of one phenyl ring modulates the electronic and thermal characteristics of the parent molecule, making this compound a valuable building block in the synthesis of advanced functional materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[2][3] Its conjugated structure and the presence of the nitrogen atom's lone pair facilitate efficient hole transport, a critical function in the light-emitting layers of OLED devices.[2]

This technical guide provides a comprehensive overview of the core electronic and thermal properties of this compound. It is intended for researchers, materials scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental methodologies for characterization.

Molecular Structure and Synthesis

The unique properties of this compound are a direct consequence of its molecular architecture. The central nitrogen atom is sp²-hybridized, leading to a trigonal planar coordination with the three aryl rings. However, steric hindrance between the phenyl groups forces them to twist out of the plane, resulting in the characteristic non-planar, propeller-like conformation.

Caption: Molecular structure of this compound.

Synthetically, substituted triphenylamines are often prepared via cross-coupling reactions. A common approach involves the Buchwald-Hartwig amination, which couples an amine with an aryl halide. For this compound, this would typically involve the reaction of diphenylamine with 1,4-diiodobenzene in the presence of a palladium catalyst and a suitable base.

Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of a semiconductor, particularly the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its performance in a device. These frontier orbitals govern charge injection, transport, and recombination processes.

Theoretical Framework and Computational Insights

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure of molecules.[4] For triphenylamine derivatives, DFT calculations consistently show that the HOMO is primarily localized on the electron-rich triphenylamine core, specifically the central nitrogen atom and the phenyl rings. The LUMO, conversely, tends to be distributed across the aromatic system.[5]

The introduction of substituents significantly impacts these energy levels. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level, thereby reducing the HOMO-LUMO gap.[6] The iodine atom in this compound exerts a dual electronic effect: it is inductively electron-withdrawing but can also donate electron density through resonance. The net effect on the frontier orbitals is a subtle modulation compared to strongly donating or withdrawing groups, making it a useful synthetic handle for fine-tuning electronic properties. Theoretical studies on related systems are crucial for guiding synthetic efforts and interpreting experimental results.[7][8]

Experimental Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone experimental technique for determining the electrochemical properties of organic materials. It allows for the direct measurement of oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be reliably estimated.

The core principle involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and measuring the resulting current. The potential at which the analyte is oxidized corresponds to the removal of an electron from its HOMO.

Causality in Experimental Design: Why These Choices?

-

Inert Atmosphere (N₂ or Ar): Oxygen and water are electrochemically active and can react with the radical ions formed during the scan, leading to irreversible processes and confounding the data. An inert atmosphere is essential for obtaining clean, reproducible voltammograms.

-

Supporting Electrolyte (e.g., TBAPF₆): The analyte solution must be conductive. A non-reactive, electrochemically stable salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) is added at a high concentration (~0.1 M) to minimize solution resistance and ensure that charge is transported via ion migration.

-

Three-Electrode Setup: This setup (working, reference, and counter electrodes) is critical. The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured, while the counter electrode (e.g., Pt wire) completes the circuit without affecting the processes at the working electrode.

-

Internal Standard (Ferrocene/Ferrocenium, Fc/Fc⁺): The potential of the reference electrode can drift. To ensure data is comparable across different experiments and labs, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is measured in the same solution. Its oxidation potential is well-defined (conventionally set to -4.8 eV relative to vacuum), providing a reliable internal reference point for energy level calculations.[9]

Caption: Experimental workflow for determining HOMO/LUMO levels via CV.

Protocol: Determination of HOMO Level by Cyclic Voltammetry

-

Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile or dichloromethane.

-

Analyte Solution: Dissolve 1-5 mg of this compound in 10 mL of the electrolyte solution.

-

De-gassing: Sparge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Cell Assembly: Assemble the three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ or Ag/AgCl reference electrode. Maintain a nitrogen blanket over the solution.

-

Measurement: Record the cyclic voltammogram at a scan rate of 100 mV/s. Scan to a potential sufficiently positive to observe the first oxidation wave.

-

Internal Standard Calibration: Add a small amount of ferrocene to the solution and record a new voltammogram to determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.

-

Calculation:

-

Determine the onset oxidation potential (E_ox) of the analyte from its voltammogram.

-

Reference this potential to the measured Fc/Fc⁺ couple: E_ox (vs Fc/Fc⁺) = E_ox (vs Ag/Ag⁺) - E₁/₂ (Fc/Fc⁺ vs Ag/Ag⁺).

-

Calculate the HOMO energy level using the empirical formula: E_HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8] .

-

Optical Properties: UV-Visible Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to excited states. For π-conjugated molecules like this compound, the lowest energy absorption band typically corresponds to the HOMO→LUMO transition. The optical band gap (E_g_opt) can be determined from the onset of this absorption band (λ_onset) using the Planck-Einstein relation: E_g_opt (eV) = 1240 / λ_onset (nm) .

This optical gap is complementary to the electrochemical gap derived from CV. The difference between them provides insight into the exciton binding energy of the material.

Summary of Electronic Properties

While specific, peer-reviewed experimental data for this compound is not broadly available, the table below presents typical values for related triphenylamine derivatives to provide a scientifically grounded reference frame.

| Property | Symbol | Typical Value Range | Method of Determination |

| HOMO Energy Level | E_HOMO | -5.1 to -5.5 eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | E_LUMO | -2.0 to -2.4 eV | CV + UV-Vis |

| Electrochemical Gap | E_g_electro | 2.8 to 3.2 eV | Cyclic Voltammetry |

| Optical Band Gap | E_g_opt | 2.9 to 3.4 eV | UV-Vis Spectroscopy |

Thermal Properties: Ensuring Device Stability

The thermal stability of a material is paramount for the operational lifetime and reliability of electronic devices. High temperatures during fabrication (e.g., vacuum deposition) or operation can cause decomposition, leading to device failure. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating thermal properties.

Experimental Characterization

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (T_d) is typically defined as the temperature at which 5% of the initial mass is lost. A high T_d (often >300 °C) is desirable for materials used in organic electronics.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point (T_m) for crystalline materials and the glass transition temperature (T_g) for amorphous materials. A high T_g is crucial for maintaining the morphological stability of thin films in devices.

Caption: Workflow for TGA and DSC thermal analysis.

Protocol: TGA/DSC Analysis

-

Sample Preparation: Ensure the sample of this compound is pure and thoroughly dried to remove residual solvents, which could interfere with measurements.

-

TGA Measurement:

-

Place 5-10 mg of the sample into a TGA crucible (e.g., alumina).

-

Heat the sample from room temperature to ~600 °C at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge.

-

Analyze the resulting mass vs. temperature curve to identify the onset of decomposition and the T_d.

-

-

DSC Measurement:

-

Weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Perform a heat-cool-heat cycle (e.g., from room temperature to just above the melting point, cool down, and reheat) at a scan rate of 10 °C/min under a nitrogen atmosphere.

-

The first heating scan removes the sample's thermal history. The glass transition (T_g) and melting point (T_m) are determined from the second heating scan.

-

Summary of Thermal Properties

The thermal properties are crucial for assessing the processability and stability of the material.

| Property | Symbol | Value | Method of Determination |

| Boiling Point | T_b | 434.1 ± 28.0 °C at 760 mmHg[10] | Not Specified |

| Decomposition Temperature | T_d | Data not available; typically >300 °C for TPA derivatives | Thermogravimetric Analysis (TGA) |

| Melting Point | T_m | Data not available | Differential Scanning Calorimetry (DSC) |

| Glass Transition Temp. | T_g | Data not available | Differential Scanning Calorimetry (DSC) |

Conclusion

This compound is a strategically designed organic semiconductor precursor. Its electronic properties, governed by the triphenylamine core, are finely tuned by the iodo-substituent, making it an excellent hole-transporting material. The characterization of its HOMO/LUMO energy levels through a combination of cyclic voltammetry and UV-Vis spectroscopy is essential for predicting its behavior in a multilayered device stack. Furthermore, its thermal stability, as determined by TGA and DSC, dictates its suitability for device fabrication and its long-term operational reliability. This guide provides the foundational knowledge and validated protocols necessary for researchers to accurately characterize and effectively utilize this and related compounds in the advancement of organic electronics and synthetic chemistry.

References

-

Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. (2024-02-06). ACS Omega. [Link]

-

Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. (2024-02-28). ACS Omega. [Link]

-

This compound. Xiamen Chemsrc Chemical Co., Ltd.[Link]

-

Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. (2024-02-28). National Center for Biotechnology Information (NCBI), PubMed Central. [Link]

-

Triphenylamine derivatives investigated in this work (TPA, TPD, FTPD... (2023-01). ResearchGate. [Link]

-

Computational analysis of the structural, optoelectronic and photovoltaic properties of triphenylamine-based dyes and their interaction with TiO2 / Iodine. (2021-08-06). ResearchGate. [Link]

-

This compound. (2024-08-25). Chemsrc. [Link]

-

4-iodoaniline. National Center for Biotechnology Information (NCBI), PubChem. [Link]

-

Compound 4 HOMO-LUMO energy maps and band gap. ResearchGate. [Link]

-

4-Iodo-N-(3-nitrobenzylidene)aniline. National Center for Biotechnology Information (NCBI), PubChem. [Link]

-

Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives. (2023-11-08). ChemRxiv, Cambridge Open Engage. [Link]

-

TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate. [Link]

-

Organic Electronics: From Synthesis To Applications. Frontiers in Chemistry. [Link]

-

The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. The University of Texas at Austin. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 10. This compound | CAS#:38257-52-2 | Chemsrc [chemsrc.com]

The Core Mechanisms of Organic Redox Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic redox catalysis has emerged as a powerful and versatile tool in modern chemical synthesis, offering green and sustainable alternatives to traditional metal-based catalysts. This guide provides an in-depth exploration of the fundamental mechanisms that underpin the action of organic redox catalysts. We will delve into the core principles of electron transfer (ET), hydrogen atom transfer (HAT), and proton-coupled electron transfer (PCET), providing a framework for understanding how these catalysts mediate chemical transformations. Through a detailed examination of prominent catalyst classes—including nitroxyl radicals (such as TEMPO), acridinium salts, and flavins—this guide will illustrate the practical application of these mechanistic principles. Furthermore, we will provide an overview of key experimental and computational techniques employed to elucidate these mechanisms, equipping researchers with the knowledge to both understand and innovate in this dynamic field.

Introduction: The Rise of Organic Redox Catalysis

The field of catalysis has traditionally been dominated by transition metal complexes. However, growing concerns over the cost, toxicity, and environmental impact of these metals have spurred the development of alternative catalytic systems. Organic redox catalysts, small organic molecules that can facilitate oxidation and reduction reactions, have risen to this challenge, offering a more sustainable approach to chemical synthesis.[1][2] Their utility spans a wide range of applications, from fine chemical synthesis and pharmaceuticals to energy storage and materials science.[3][4]

The power of organic redox catalysts lies in their ability to engage in single-electron transfer (SET) processes, opening up reaction pathways that are often inaccessible through traditional two-electron ionic chemistry.[5] This guide will provide a comprehensive overview of the mechanistic principles that govern the function of these catalysts, with a focus on providing researchers with the foundational knowledge required to effectively utilize and design novel organic redox systems.

Fundamental Mechanisms of Organic Redox Catalysis

The catalytic activity of organic redox catalysts is rooted in their ability to mediate the transfer of electrons and protons. Three fundamental processes govern these transformations: Electron Transfer (ET), Hydrogen Atom Transfer (HAT), and Proton-Coupled Electron Transfer (PCET).

Electron Transfer (ET)

Electron transfer is the simplest of the redox processes, involving the movement of an electron from a donor molecule to an acceptor molecule. In the context of organic redox catalysis, the catalyst can act as either an electron donor or an acceptor, depending on its redox potential and the nature of the substrate.

-

Reductive Quenching Cycle: In this cycle, the photoexcited catalyst is reduced by a sacrificial electron donor. The resulting reduced catalyst then donates an electron to the substrate, initiating the desired chemical transformation and regenerating the ground-state catalyst.

-

Oxidative Quenching Cycle: Conversely, in an oxidative quenching cycle, the photoexcited catalyst is oxidized by a sacrificial electron acceptor. The oxidized catalyst then accepts an electron from the substrate, leading to its oxidation and regeneration of the catalyst.

The efficiency of ET processes is governed by the relative redox potentials of the catalyst and the substrate, as well as the distance and orientation between them.

Hydrogen Atom Transfer (HAT)

Hydrogen atom transfer involves the concerted movement of a proton and an electron, effectively transferring a hydrogen atom (H•) from a donor to an acceptor.[6] This process is crucial for the activation of C-H, O-H, and N-H bonds, which are typically unreactive towards ET. The driving force for HAT is the difference in the bond dissociation energies (BDEs) of the donor and acceptor. A catalyst with a weaker X-H bond will readily donate a hydrogen atom to a substrate that can form a stronger C-H, O-H, or N-H bond.

Proton-Coupled Electron Transfer (PCET)

Proton-coupled electron transfer is a more complex process where the transfer of an electron and a proton are mechanistically linked but do not necessarily occur from the same donor or to the same acceptor. PCET pathways are particularly important in reactions where the thermodynamics of a single ET or HAT step are unfavorable. By coupling the transfer of a proton and an electron, the overall energy barrier for the reaction can be significantly lowered.[7]

Prominent Classes of Organic Redox Catalysts

The principles of ET, HAT, and PCET are embodied in a diverse array of organic molecules that have been developed as redox catalysts. This section will explore the mechanism of action of three prominent classes: nitroxyl radicals, acridinium salts, and flavins.

Nitroxyl Radicals: The TEMPO Family

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl radical that has become a workhorse in organic synthesis for the selective oxidation of alcohols.[8]

The catalytic cycle of TEMPO-mediated oxidation typically involves the following steps:

-

Oxidation of TEMPO: The TEMPO radical is first oxidized to the highly electrophilic oxoammonium cation by a stoichiometric co-oxidant, such as sodium hypochlorite or a hypervalent iodine compound.[8]

-

Alcohol Oxidation: The oxoammonium cation then acts as the primary oxidant, abstracting a hydride from the alcohol to form the corresponding aldehyde or ketone.

-

Regeneration of TEMPO: In this process, the oxoammonium cation is reduced to the hydroxylamine, which is then re-oxidized back to the TEMPO radical by the co-oxidant, completing the catalytic cycle.[9]

The mechanism can be influenced by the presence of a co-catalyst, such as copper, which can facilitate the aerobic oxidation of alcohols.[10][11][12] In this case, the mechanism involves a two-stage process of "catalyst oxidation" and "substrate oxidation" mediated by a Cu(II)-alkoxide intermediate.[11]

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Acridinium Salts: Potent Photoredox Catalysts

Acridinium salts, particularly 9-mesityl-10-methylacridinium (Acr+-Mes), are a class of highly oxidizing organic photoredox catalysts.[13][14] Their potent oxidizing ability in the excited state makes them suitable for a wide range of transformations, including C-H functionalization and C-C bond formation.[15][16][17]

The photoredox catalytic cycle of an acridinium salt typically proceeds as follows:

-

Photoexcitation: The acridinium salt absorbs visible light, promoting it to an electronically excited state (Acr+*-Mes).

-

Single Electron Transfer (SET): The excited acridinium salt is a powerful oxidant and can accept an electron from a suitable donor, such as an amine or an arene, to form the acridinyl radical (Acr•-Mes).

-

Substrate Activation: The oxidized donor can then undergo further reactions, or the acridinyl radical can act as a reductant in a subsequent step.

-

Catalyst Regeneration: The acridinyl radical is then oxidized back to the ground-state acridinium salt by an acceptor, completing the catalytic cycle.

Caption: General photoredox cycle of an acridinium catalyst.

Flavins: Nature's Redox Workhorses

Flavins, such as riboflavin (vitamin B2), are naturally occurring redox cofactors that play a crucial role in a wide range of biological processes.[18][19] Inspired by nature, chemists have harnessed the redox properties of flavins to develop a variety of synthetic transformations.[20][21] Flavins can participate in both one- and two-electron transfer processes and can act as both photo-oxidants and -reductants.[22]

The catalytic mechanism of flavins is highly versatile and depends on the specific reaction conditions and the redox state of the flavin. In a typical photoredox cycle, the flavin is excited by visible light and can then either oxidize or reduce a substrate. The catalytic cycle is completed by a sacrificial redox agent that regenerates the ground-state flavin.[18]

Caption: A simplified representation of a flavin photoredox cycle.

Investigating the Mechanism: Experimental and Computational Tools

A deep understanding of the reaction mechanism is crucial for the rational design and optimization of organic redox catalysts. A combination of experimental and computational techniques is often employed to elucidate the intricate details of these catalytic cycles.[6][23]

Experimental Techniques

Cyclic voltammetry is a powerful electrochemical technique for characterizing the redox properties of organic molecules.[24][25][26][27] By measuring the current response of a solution to a linearly cycled potential sweep, CV can provide valuable information about the redox potentials, the number of electrons transferred, and the stability of the redox-active species.[28][29][30]

Table 1: Key Parameters Obtained from Cyclic Voltammetry

| Parameter | Description |

| Peak Potential (Ep) | The potential at which the current reaches a maximum. It is related to the formal redox potential of the analyte. |

| Peak Current (ip) | The maximum current measured during a potential sweep. It is proportional to the concentration of the analyte and the square root of the scan rate. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, ΔEp is approximately 59 mV at room temperature. |

| Reversibility | A measure of the chemical and electrochemical stability of the redox species. A reversible process will have a peak current ratio (ipa/ipc) close to 1. |

Experimental Protocol: Cyclic Voltammetry of an Organic Redox Catalyst

-

Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).[25]

-

Preparation of the Analyte Solution: Dissolve the organic redox catalyst in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[26]

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Using a potentiostat, apply a potential waveform that sweeps from an initial potential to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential.

-

Data Analysis: Analyze the resulting cyclic voltammogram to determine the peak potentials, peak currents, and peak separation.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time information about the electronic structure and concentration of electrochemically generated species. UV-vis and EPR spectroelectrochemistry are particularly useful for identifying and characterizing radical intermediates in redox catalytic cycles.

Reaction progress kinetic analysis can provide valuable insights into the rate-determining step of a catalytic cycle and the influence of various reaction parameters on the overall reaction rate.[6]

Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of organic redox catalysis.[31][32][33] Density functional theory (DFT) calculations can be used to:

-

Predict Redox Potentials: Computational methods can accurately predict the redox potentials of organic molecules, aiding in the design of catalysts with desired redox properties.[34]

-

Characterize Intermediates and Transition States: DFT can be used to determine the geometries and energies of intermediates and transition states along the reaction pathway, providing a detailed picture of the reaction mechanism.

-

Elucidate Reaction Pathways: By comparing the energies of different possible pathways, computational modeling can help to identify the most likely reaction mechanism.

The synergy between experimental and computational approaches provides a powerful strategy for unraveling the complex mechanisms of organic redox catalysis.

Conclusion and Future Outlook

Organic redox catalysis has matured into a vibrant and rapidly evolving field of research. A thorough understanding of the fundamental mechanisms of electron transfer, hydrogen atom transfer, and proton-coupled electron transfer is paramount for the continued development of novel and efficient catalytic systems. The combination of advanced experimental techniques and sophisticated computational modeling will continue to drive innovation in this area, leading to the discovery of new catalysts and synthetic methodologies with broad applications in science and industry. The ongoing pursuit of "green" and sustainable chemical processes will undoubtedly further fuel the growth and impact of organic redox catalysis.[1]

References

- Bobbit, J. M., & Merbouh, N. (2004). The TEMPO-Mediated Oxidation of Alcohols. Organic Reactions, 1-337.

- Fukuzumi, S., & Ohkubo, K. (2014). Photoredox catalysis of acridinium and quinolinium ion derivatives. Organic & Biomolecular Chemistry, 12(34), 6059-6071.

- Tojo, G., & Fernández, M. I. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.

- Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 133(42), 16901-16910.

- Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation.

- Iron, M. A., & Szpilman, A. M. (2017). Mechanism of the Copper/TEMPO-Catalyzed Aerobic Oxidation of Alcohols. Chemistry–A European Journal, 23(9), 2113-2124.

- Singh, P. P., Srivastava, V., & Singh, R. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 13(16), 10958-10986.

- Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166.

- Nicewicz, D. A., & Nguyen, T. M. (2014). Recent applications of organic dyes as photoredox catalysts in organic synthesis.

- Fukuzumi, S., Ohkubo, K., & Kotani, H. (2010). Photoredox catalysis of acridinium and quinolinium ion derivatives. Chemical Society Reviews, 39(12), 4784-4794.

- Massey, V. (2000). The chemical and biological versatility of riboflavin. Biochemical Society Transactions, 28(4), 283-296.

- König, B. (2018). Flavin-based organocatalysis. Chemical Society Reviews, 47(19), 7178-7189.

-

Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Retrieved from [Link]

- Blackmond, D. G. (2020). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society, 142(40), 17036-17047.

- Lin, S., & Ischay, M. A. (2020). New Redox Strategies in Organic Synthesis by Means of Electrochemistry and Photochemistry. ACS Central Science, 6(7), 1126-1140.

- Lin, S., & Willard, A. P. (2021). Redox-Active Organic Materials: From Energy Storage to Redox Catalysis. ACS Central Science, 7(8), 1285-1299.

- Moshari, M., & Yan, Y. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 6(11), 3845-3856.

- Nicewicz, D. A., & Nguyen, T. M. (2014). Recent Applications of Organic Dyes as Photoredox Catalysts in Organic Synthesis.

- Hollas, A., & Gilmour, R. (2024). Unlocking flavin photoacid catalysis through electrophotochemistry. Chemical Science, 15(24), 9034-9040.

- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

- Siegbahn, P. E. M. (2023). Computational modeling of redox enzymes. FEBS Letters, 597(1), 38-44.

- Warren, J. J., & Mayer, J. M. (2012). Proton-coupled electron transfer reactions in bio-inspired catalysis. Accounts of Chemical Research, 45(1), 36-46.

- Palazzesi, D., & Rivalta, I. (2014). Oxidation of Flavin by Molecular Oxygen: Computational Insights into a Possible Radical Mechanism. The Journal of Physical Chemistry B, 118(49), 14249-14258.

- Moshari, M., & Yan, Y. (2021). Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters, 6(11), 3845-3856.

- Wang, M., & Li, S. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. International Journal of Molecular Sciences, 23(19), 11293.

- Nishida, J. I., & Yamashita, Y. (2013). Organic Redox Systems: Synthesis, Properties, and Applications. Chemistry–An Asian Journal, 8(6), 1162-1175.

- Farrar, E. (2022).

- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.

- Francke, R., & Little, R. D. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews, 43(8), 2492-2521.

-

Chemistry LibreTexts. (2021, August 15). Lab 1: Cyclic Voltammetry. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 2). What Are Some Common Catalysts Used in Organic Chemistry? [Video]. YouTube. [Link]

- Migliore, A. (2016). Computational modeling of reduction potentials and catalytic mechanism in artificial photosynthesis. Proceedings of the National Academy of Sciences, 113(16), 4331-4336.

- Nguyen, M. C., & Nam, T. (2023). Predicting the Redox Potentials and Hammett Parameters of Quinone Derivatives with the Information-Theoretic Approach. Molecules, 28(13), 5085.

Sources

- 1. Redox catalysis in organic electrosynthesis: basic principles and recent developments - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Redox-Active Organic Materials: From Energy Storage to Redox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 10. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanism of the Copper/TEMPO Alcohol Oxidation - ChemistryViews [chemistryviews.org]

- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 14. Photoredox catalysis of acridinium and quinolinium ion derivatives | Semantic Scholar [semanticscholar.org]

- 15. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]

- 16. Dissertation or Thesis | CATALYST, MECHANISM, AND REACTION DEVELOPMENT IN ACRIDINIUM AND FLAVIN PHOTOREDOX CATALYSIS | ID: 9g54xn857 | Carolina Digital Repository [cdr.lib.unc.edu]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Unlocking flavin photoacid catalysis through electrophotochemistry - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03054K [pubs.rsc.org]

- 22. Oxidation of Flavin by Molecular Oxygen: Computational Insights into a Possible Radical Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Cyclic voltammetry (CV) – the essential analytical technique for catalyst research | Metrohm [metrohm.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ossila.com [ossila.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. uni-due.de [uni-due.de]

- 31. Computational modeling of redox enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 4-Iodo-N,N-diphenylaniline: Synthesis, Reactivity, and Core Applications

This technical guide offers an in-depth exploration of 4-Iodo-N,N-diphenylaniline, a pivotal intermediate in advanced organic synthesis. We will dissect its synthesis, analyze its reactivity in key cross-coupling reactions, and demonstrate its utility in the development of cutting-edge materials. This document is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

The Strategic Importance of this compound

This compound is an aryl iodide that features a triarylamine core structure. This arrangement is not incidental; it is the source of its profound utility in materials science and medicinal chemistry. The molecule's value stems from two primary features:

-

The Triarylamine Core: This electron-rich, three-dimensional structure is renowned for its exceptional hole-transporting properties and its ability to form stable amorphous films.[1][2] This makes it a foundational component for Hole Transport Materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[3]

-

The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, making the iodine atom an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient introduction of new functional groups at the 4-position, enabling the systematic tuning of the molecule's electronic and physical properties.

This combination of a highly functional core and a reactive handle for further elaboration makes this compound a powerful and strategic building block.

Synthesis: A Reliable Path to a Key Intermediate

The most direct and common method for preparing this compound is through the electrophilic iodination of N,N-diphenylaniline. The diphenylamino group is an activating, ortho-, para-director; however, the significant steric bulk of the two phenyl groups strongly favors substitution at the less hindered para-position, leading to high regioselectivity.

Recommended Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol is favored for its mild conditions, high yield, and ease of handling compared to using molecular iodine.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask, dissolve N,N-diphenylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05-1.1 eq) to the solution. Using a slight excess of NIS ensures complete consumption of the starting material.

-

Reaction Initiation: Stir the mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

-